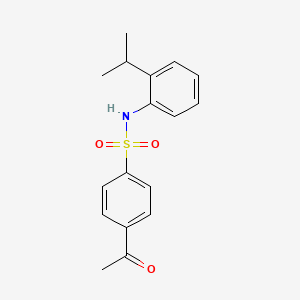

4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide

Description

Significance of Sulfonamide Derivatives in Chemical Biology and Medicinal Chemistry

Sulfonamide derivatives, characterized by a sulfonyl group directly linked to an amine, are a class of compounds with a storied history and an ever-expanding range of applications. Initially recognized for their groundbreaking antibacterial properties, the "sulfa drugs" were among the first effective chemotherapeutic agents. nih.govimpactfactor.org Beyond their antimicrobial effects, sulfonamides have been shown to exhibit a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, antiviral, and diuretic properties. nih.govlongdom.org

This functional group's utility stems from its ability to act as a bioisostere for other functionalities and its capacity to form strong hydrogen bonds and other electrostatic interactions with biological targets. mdpi.com Consequently, sulfonamide-containing molecules have been successfully designed to inhibit a variety of enzymes, such as carbonic anhydrases, proteases, and kinases, making them invaluable tools in drug discovery and for probing biological pathways. mdpi.comnih.gov

Overview of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide within Contemporary Sulfonamide Research

4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide is a specific derivative that embodies the structural features often explored in contemporary sulfonamide research. While extensive, dedicated studies on this particular molecule are not widely present in publicly accessible academic literature, its constituent parts—the 4-acetylbenzenesulfonamide (B123734) core and the N-(2-isopropylphenyl) substituent—are subjects of significant scientific interest.

The 4-acetyl group on the benzene (B151609) ring is an electron-withdrawing group that can influence the electronic properties and binding interactions of the molecule. The N-aryl substitution, in this case with a bulky and lipophilic 2-isopropylphenyl group, is a common strategy to modulate the compound's pharmacokinetic properties and to explore specific binding pockets in target proteins. nih.govacs.org Research on analogous compounds suggests that modifications at both the para-position of the benzenesulfonamide (B165840) ring and on the N-aryl substituent are critical for tuning biological activity. nih.govnih.gov

Below are the key chemical properties of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide:

| Property | Value |

| Molecular Formula | C₁₇H₁₉NO₃S |

| Molecular Weight | 317.4 g/mol |

| CAS Number | 1284730-41-1 |

Research Objectives and Scope of Academic Investigation for 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide

Given the lack of specific published research on 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide, the objectives for its academic investigation can be inferred from studies on closely related analogues. The primary goals of such research would likely revolve around three key areas: synthesis, structural characterization, and biological evaluation.

Synthesis and Characterization: A fundamental research objective would be the development of an efficient and scalable synthesis route. A common method for preparing such N-aryl benzenesulfonamides involves the reaction of the corresponding sulfonyl chloride (4-acetylbenzenesulfonyl chloride) with the appropriate aniline (B41778) (2-isopropylaniline). nih.gov Following synthesis, comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography would be essential to confirm the molecular structure.

Biological Evaluation: The primary focus of academic investigation would likely be the exploration of its potential biological activities. Based on the activities of structurally similar compounds, research could be directed towards its potential as:

Enzyme Inhibitors: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases, which are implicated in various diseases including cancer and glaucoma. nih.govresearchgate.net The specific substitution pattern of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide would warrant investigation against a panel of carbonic anhydrase isoforms.

Anticancer Agents: The sulfonamide scaffold is present in numerous anticancer drugs. nih.govresearchgate.net Research would likely involve screening the compound against various cancer cell lines to determine its antiproliferative activity. researchgate.netmdpi.com

Antimicrobial Agents: While the classic "sulfa drugs" targeted bacteria, there is ongoing research into novel sulfonamides with antibacterial or antifungal properties. impactfactor.org

The table below presents hypothetical, yet representative, data from the type of biological screening that would be conducted for a compound like 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide, based on findings for analogous compounds.

| Assay Type | Target | Measurement | Representative Value (for analogous compounds) |

| Enzyme Inhibition | Carbonic Anhydrase IX | IC₅₀ | 10.93–25.06 nM nih.gov |

| Anticancer Activity | MCF-7 (Breast Cancer Cell Line) | IC₅₀ | 1.52–6.31 µM researchgate.net |

| Antimicrobial Activity | S. aureus | % Inhibition at 50 µg/mL | 68.30–80.69% researchgate.net |

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the academic investigation would be to understand the structure-activity relationships. This would involve the synthesis of a library of related compounds with systematic modifications to the 4-acetyl and N-(2-isopropylphenyl) groups. For instance, varying the position and nature of the alkyl substituent on the N-phenyl ring or replacing the acetyl group with other functionalities would provide insights into the molecular features that govern biological activity. nih.govnih.gov Computational studies, such as molecular docking, would likely complement these experimental efforts to predict and rationalize the binding of these compounds to their biological targets. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-acetyl-N-(2-propan-2-ylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-12(2)16-6-4-5-7-17(16)18-22(20,21)15-10-8-14(9-11-15)13(3)19/h4-12,18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWSVEZINGVMKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of 4 Acetyl N 2 Isopropylphenyl Benzenesulfonamide

Retrosynthetic Analysis and Precursor Identification for 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide, the most logical disconnection is at the sulfonamide (S-N) bond, as this bond is typically formed in the final stages of synthesis. This approach is the most common and direct for preparing N-aryl sulfonamides. ijarsct.co.in

This primary disconnection yields two key synthons: an electrophilic sulfonyl source and a nucleophilic amine. These correspond to the precursor molecules 4-acetylbenzenesulfonyl chloride and 2-isopropylaniline (B1208494).

Precursor 1: 4-Acetylbenzenesulfonyl chloride. This molecule provides the acetyl-substituted benzene (B151609) ring and the sulfonyl chloride functional group. It can be synthesized from acetophenone (B1666503) through an electrophilic aromatic substitution reaction known as chlorosulfonation, typically using chlorosulfonic acid. orgsyn.org

Precursor 2: 2-Isopropylaniline. This precursor serves as the amine nucleophile and provides the N-substituted isopropylphenyl ring. It is a readily available commercial starting material.

An alternative, though less common, retrosynthetic approach would involve a Friedel-Crafts acylation of a pre-formed N-(2-isopropylphenyl)benzenesulfonamide. However, this method risks side reactions and may offer lower yields compared to the sulfonylation of an aniline (B41778).

Table 1: Key Precursors for the Synthesis of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide

| Precursor Molecule | Chemical Structure | Role in Synthesis |

| 4-Acetylbenzenesulfonyl chloride | Electrophilic sulfonylating agent | |

| 2-Isopropylaniline | Nucleophilic amine | |

| Acetophenone | Starting material for 4-acetylbenzenesulfonyl chloride | |

| Chlorosulfonic acid | Reagent for chlorosulfonation of acetophenone |

Optimized Synthetic Routes for 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide

The forward synthesis, based on the preferred retrosynthetic pathway, involves the condensation of 4-acetylbenzenesulfonyl chloride with 2-isopropylaniline. This reaction is a classic example of nucleophilic substitution at a sulfonyl center. ijarsct.co.in

The core reaction involves the attack of the nucleophilic nitrogen atom of 2-isopropylaniline on the electrophilic sulfur atom of 4-acetylbenzenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. The reaction releases hydrogen chloride (HCl) as a byproduct, which must be neutralized to drive the reaction to completion.

Typical reaction conditions are optimized to ensure high yield and purity. researchgate.net A base is required to scavenge the HCl produced. Pyridine is often used as both the solvent and the base. researchgate.net Alternatively, an inert solvent like dichloromethane (B109758) can be used in conjunction with a non-nucleophilic base such as triethylamine. The reaction can be performed at room temperature, but gentle heating or refluxing can shorten the reaction time. Monitoring the reaction's progress is typically done using thin-layer chromatography (TLC).

Table 2: Optimized Reaction Conditions for Sulfonamide Synthesis

| Parameter | Condition | Purpose |

| Reactants | 4-Acetylbenzenesulfonyl chloride, 2-Isopropylaniline | Formation of the target molecule |

| Solvent | Pyridine or Dichloromethane (DCM) | Dissolves reactants |

| Base | Pyridine or Triethylamine (TEA) | Neutralizes HCl byproduct |

| Temperature | Room temperature to reflux (e.g., 70°C) | Controls reaction rate |

| Reaction Time | 2-12 hours | Time required for completion |

| Monitoring | Thin-Layer Chromatography (TLC) | Tracks the consumption of starting materials |

Once the reaction is complete, a systematic workup and purification process is essential to isolate the pure product. illinois.edu

Quenching and Precipitation : The reaction mixture is often quenched by pouring it into ice-cold water. This step precipitates the crude solid product, as sulfonamides are generally insoluble in water.

Filtration : The crude precipitate is collected via vacuum filtration and washed with water to remove any water-soluble impurities and excess acid.

Recrystallization : This is a primary technique for purifying solid organic compounds. esisresearch.org The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the sulfonamide decreases, and it crystallizes out, leaving impurities behind in the solvent. google.com Suitable solvents can include ethanol, methanol, or acetonitrile. The use of decolorizing charcoal may be employed during this step to remove colored impurities. google.com

Column Chromatography : If recrystallization does not yield a product of sufficient purity, silica (B1680970) gel column chromatography is employed. researchgate.net The crude mixture is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure sulfonamide.

Table 3: Purification and Isolation Techniques

| Technique | Description | Purpose |

| Precipitation | Addition of a non-solvent (e.g., water) to the reaction mixture. | Rapid isolation of the crude solid product. |

| Filtration | Separating the solid product from the liquid phase using a filter. | Collection of the crude or recrystallized product. |

| Recrystallization | Dissolving the solid in a hot solvent and allowing it to cool slowly to form crystals. esisresearch.org | High-purity product isolation by removing soluble impurities. |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (silica gel). | Purification of compounds with similar solubility profiles. |

Derivatization Approaches for Novel Analogues of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide

Derivatization of the parent molecule is a key strategy for developing novel analogues with modified physicochemical or biological properties. Both the acetyl moiety and the isopropylphenyl ring offer opportunities for structural modification.

The acetyl group provides a reactive handle for a variety of chemical transformations. Its carbonyl group and adjacent acidic α-protons are sites for numerous reactions.

Claisen-Schmidt Condensation : The α-protons of the acetyl group can be removed by a base to form an enolate. This enolate can then react with various aromatic aldehydes in a Claisen-Schmidt condensation to yield α,β-unsaturated ketones, commonly known as chalcones. taylorandfrancis.comscispace.com This reaction significantly extends the conjugation of the molecule.

Reduction : The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation introduces a new chiral center and a hydrogen-bond-donating group.

Other Carbonyl Reactions : Other classic carbonyl reactions, such as the Wittig reaction to form alkenes or reductive amination to form new amines, can also be employed to generate a diverse library of analogues. nih.gov

Table 4: Derivatization Strategies for the Acetyl Moiety

| Reaction | Reagents | Functional Group Transformation |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base (e.g., NaOH) | Acetyl → Chalcone (α,β-unsaturated ketone) |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | Acetyl → Secondary Alcohol |

| Reductive Amination | Amine (R₂NH), Reducing Agent (e.g., NaBH₃CN) | Acetyl → Amine |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Acetyl → Alkene |

Varying Steric Properties : Instead of 2-isopropylaniline, anilines with different alkyl groups (e.g., methyl, ethyl, tert-butyl) at the ortho, meta, or para positions can be used.

Modulating Electronic Properties : Anilines bearing either electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like halogens (Cl, Br), nitro (-NO₂), or trifluoromethyl (-CF₃) can be employed. acs.org The synthesis of analogues with varying electronic properties is a standard method for probing structure-activity relationships.

Table 5: Examples of Aniline Precursors for Isopropylphenyl Ring Variation

| Aniline Precursor | Substituent | Electronic Effect |

| 2-Ethylaniline | -CH₂CH₃ | Weakly Electron-Donating |

| 2-Chloroaniline | -Cl | Weakly Electron-Withdrawing |

| 2-Methoxyaniline | -OCH₃ | Strongly Electron-Donating |

| 2-Trifluoromethylaniline | -CF₃ | Strongly Electron-Withdrawing |

| 4-Fluoro-2-isopropylaniline | -F | Weakly Electron-Withdrawing |

Strategies for Modifications on the Sulfonamide Linker

The sulfonamide linkage is a critical component of the 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide structure, offering a key site for chemical derivatization to modulate the compound's physicochemical and pharmacological properties. Modifications at the sulfonamide nitrogen can influence factors such as acidity, hydrogen bonding capacity, lipophilicity, and metabolic stability. Strategic alterations of this linker can lead to the development of analogues with fine-tuned characteristics. Key strategies for such modifications include N-alkylation, N-arylation, and bioisosteric replacement of the sulfonamide group itself.

N-Alkylation and N-Arylation of the Sulfonamide Nitrogen

Direct functionalization of the sulfonamide nitrogen through the introduction of alkyl or aryl substituents provides a straightforward approach to generating a diverse library of derivatives. These modifications can significantly alter the steric and electronic properties of the molecule.

N-Alkylation: The introduction of alkyl groups to the sulfonamide nitrogen can be achieved through various synthetic methods. A notable and environmentally conscious approach is the manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents. This method offers high atom economy and avoids the use of more hazardous alkyl halides. A variety of aryl and alkyl sulfonamides can undergo mono-N-alkylation in excellent yields under these conditions.

For instance, a general reaction scheme for the N-alkylation of a benzenesulfonamide (B165840) with a benzylic alcohol is depicted below. This reaction typically employs a manganese(I) PNP pincer complex as a catalyst and a catalytic amount of a base like potassium carbonate.

| Entry | Sulfonamide | Alcohol | Catalyst (mol%) | Base (mol%) | Yield (%) |

| 1 | p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer (5) | K₂CO₃ (10) | 86 |

| 2 | Benzenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer (5) | K₂CO₃ (10) | 93 |

| 3 | p-Toluenesulfonamide | 4-Methoxybenzyl alcohol | Mn(I) PNP pincer (5) | K₂CO₃ (10) | 88 |

This interactive table presents representative yields for the N-alkylation of model sulfonamides, illustrating the potential applicability of this method to 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide.

N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be accomplished through copper-catalyzed Chan-Evans-Lam (CEL) cross-coupling reactions. rsc.orgnih.gov This methodology allows for the formation of a C-N bond between the sulfonamide and an arylboronic acid. The reaction conditions can be tuned to achieve chemoselective N-arylation, even in the presence of other nucleophilic sites. rsc.org The use of copper catalysts is advantageous due to their lower cost and toxicity compared to other transition metals. nih.gov

A general representation of the Chan-Evans-Lam N-arylation is shown below, highlighting the coupling of a sulfonamide with an arylboronic acid in the presence of a copper catalyst.

| Entry | Sulfonamide | Arylboronic Acid | Copper Source (mol%) | Base | Yield (%) |

| 1 | 4-Aminobenzenesulfonamide | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | 75 |

| 2 | Benzenesulfonamide | 4-Tolylboronic acid | CuCl (10) | None | 92 |

| 3 | Methanesulfonamide | Phenylboronic acid | Cu(OAc)₂ (10) | 2,6-Lutidine | 85 |

This interactive table provides examples of Chan-Evans-Lam N-arylation reactions for different sulfonamides, demonstrating the feasibility of this strategy for modifying 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide.

Bioisosteric Replacement of the Sulfonamide Linker

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the desired biological or physical properties of a compound. tandfonline.comacs.org Replacing the sulfonamide linker in 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide with a suitable bioisostere could lead to novel analogues with improved characteristics.

Sulfoximines and Sulfonimidamides as Bioisosteres: Sulfoximines and sulfonimidamides are emerging as promising bioisosteres for sulfonamides. acs.orgdrughunter.com These functional groups maintain a tetrahedral geometry similar to sulfonamides but offer different hydrogen bonding patterns and electronic distributions. The introduction of a sulfoximine (B86345) or sulfonimidamide moiety in place of the sulfonamide could impact the compound's acidity, polarity, and metabolic stability. For example, sulfoximines have gained significant attention as bioisosteres for sulfones and sulfonamides in medicinal chemistry. acs.org

The synthesis of these bioisosteric analogues would require a multi-step approach, starting from precursors that can be converted into the desired sulfoximine or sulfonimidamide linkage before coupling with the appropriate aromatic fragments of the parent molecule.

| Original Functional Group | Potential Bioisostere | Key Structural Difference | Potential Impact |

| Sulfonamide (-SO₂NH-) | Sulfoximine (-S(O)(NH)-) | Replacement of one oxygen with an imino group | Altered hydrogen bonding and electronics |

| Sulfonamide (-SO₂NH-) | Sulfonimidamide (-S(O)(NH)NH-) | Aza-analogue of sulfonamide | Changes in acidity and polarity |

This interactive table outlines potential bioisosteric replacements for the sulfonamide group and the potential consequences of such modifications.

Molecular Characterization and Structural Elucidation of 4 Acetyl N 2 Isopropylphenyl Benzenesulfonamide and Its Analogues

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure of organic compounds. The analysis of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide is based on established principles and data from analogous sulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide are based on values reported for similar structures, such as N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide. mdpi.com

In the ¹H NMR spectrum, the proton of the sulfonamide group (N-H) is expected to appear as a singlet significantly downfield, potentially around δ 11.0-12.0 ppm. mdpi.com This substantial deshielding is often indicative of intramolecular hydrogen bonding, possibly with an oxygen atom of the sulfonyl group. The acetyl group (CH₃) should present as a sharp singlet around δ 2.3-2.6 ppm. The isopropyl group on the phenyl ring is expected to show a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The aromatic protons will appear as a complex series of multiplets in the typical aromatic region (δ 7.0-8.0 ppm).

In the ¹³C NMR spectrum, the carbonyl carbon of the acetyl group would be highly deshielded, appearing in the δ 195-205 ppm range. The various aromatic carbons would resonate between δ 110-150 ppm. The carbons of the isopropyl group and the acetyl methyl group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Acetyl (-COCH₃) | ~2.3-2.6 (singlet) | ~25-30 (CH₃) |

| Acetyl (-COCH₃) | - | ~195-205 (C=O) |

| Isopropyl (-CH(CH₃)₂) | ~2.8-3.2 (septet) | ~28-32 (CH) |

| Isopropyl (-CH(CH₃)₂) | ~1.1-1.3 (doublet) | ~22-25 (CH₃) |

| Aromatic (Ar-H) | ~7.0-8.0 (multiplets) | ~110-150 |

| Sulfonamide (SO₂NH) | ~11.0-12.0 (singlet) | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide is predicted to show characteristic absorption bands for the sulfonamide, acetyl, and aromatic moieties. Benzenesulfonamide (B165840) derivatives typically exhibit strong characteristic bands for the sulfonyl group. researchgate.netchemicalbook.com

The key vibrational modes include the asymmetric and symmetric stretching of the S=O bonds, which are expected in the ranges of 1380-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. A strong absorption band for the acetyl C=O stretch should appear around 1680-1700 cm⁻¹. The N-H stretching vibration is typically observed in the region of 3300-3200 cm⁻¹, and its exact position and shape can indicate the extent of hydrogen bonding. The S-N stretching vibration is generally found near 900 cm⁻¹. researchgate.net

Table 2: Predicted Characteristic IR Absorption Bands for 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3200 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Weak |

| Acetyl C=O Stretch | 1700 - 1680 | Strong |

| SO₂ Asymmetric Stretch | 1380 - 1330 | Strong |

| SO₂ Symmetric Stretch | 1180 - 1160 | Strong |

| S-N Stretch | ~900 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. For 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide (Molecular Weight: 317.4 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion ([M+H]⁺) depending on the ionization technique. chemicalbook.com

The fragmentation of N-phenyl benzenesulfonamides upon collisional activation is well-documented and often involves several key pathways. researchgate.net A characteristic fragmentation is the loss of sulfur dioxide (SO₂), resulting in a prominent peak at [M-64]. Another common pathway is the cleavage of the S-N bond, which would generate fragments corresponding to the 4-acetylbenzenesulfonyl cation (m/z 183) and the 2-isopropylaniline (B1208494) radical cation (m/z 135) or related ions.

Table 3: Predicted Key Mass Spectrometry Fragments for 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide

| m/z Value | Proposed Fragment Identity |

| 317 | [M]⁺• (Molecular Ion) |

| 253 | [M - SO₂]⁺• |

| 183 | [CH₃COC₆H₄SO₂]⁺ |

| 135 | [(CH₃)₂CHC₆H₄NH]⁺• |

Crystallographic Studies and Solid-State Conformation

While the specific crystal structure of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide has not been reported, its solid-state conformation and packing can be reliably predicted by examining the crystal structures of closely related N-aryl benzenesulfonamides. researchgate.netnih.gov

X-ray Diffraction Analysis of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide

Based on analogues like N-(2-Acetylphenyl)benzenesulfonamide, the molecule is expected to adopt a conformation where the two aromatic rings are significantly twisted relative to each other. nih.govresearchgate.net The dihedral angle between the mean planes of the 4-acetylphenyl ring and the 2-isopropylphenyl ring is likely to be substantial, often in the range of 80-90°. researchgate.netnih.gov This twisted, V-shaped conformation is a common feature in related sulfonamide structures. researchgate.net

The geometry around the sulfur atom is expected to be a distorted tetrahedron. nih.gov The bond lengths and angles within the sulfonamide bridge (C-S-N-C) are consistent across a wide range of similar compounds.

Table 4: Typical Bond Lengths and Angles in N-Aryl Benzenesulfonamide Analogues

| Parameter | Typical Value | Reference |

| S=O Bond Length | 1.42 - 1.44 Å | researchgate.net |

| S-N Bond Length | 1.61 - 1.64 Å | researchgate.netmdpi.com |

| S-C (aromatic) Bond Length | 1.76 - 1.77 Å | researchgate.netmdpi.com |

| O-S-O Angle | ~120° | researchgate.net |

| O-S-N Angle | 104 - 109° | nih.gov |

| C-S-N Angle | ~107° | mdpi.com |

Analysis of Intramolecular and Intermolecular Interactions

The supramolecular architecture of sulfonamide crystals is primarily governed by a network of hydrogen bonds and other weak interactions. nih.govresearchgate.net

Intramolecular Interactions: A key feature in the predicted structure is the potential for intramolecular hydrogen bonding. In the analogous N-(2-acetylphenyl)benzenesulfonamide, a strong intramolecular N-H···O hydrogen bond is observed between the sulfonamide proton and the oxygen of the acetyl group, forming a stable six-membered ring known as an S(6) graph-set motif. nih.govresearchgate.net This interaction significantly influences the molecule's conformation.

Intermolecular Interactions: In the crystal lattice, intermolecular hydrogen bonds are the main driving force for molecular packing. nih.gov The most common interaction is the N-H···O hydrogen bond, where the sulfonamide N-H group acts as a donor and a sulfonyl oxygen atom acts as an acceptor. These interactions typically link molecules into infinite chains, described by a C(4) graph-set motif, or into centrosymmetric dimers, forming R²₂(8) rings. nih.govresearchgate.net

In addition to these strong hydrogen bonds, weaker interactions such as C-H···O and C-H···π contacts play a crucial role in stabilizing the three-dimensional crystal packing. mdpi.comresearchgate.net The aromatic rings can also participate in π-π stacking interactions, further influencing the supramolecular assembly. researchgate.net The combination of these varied interactions leads to the formation of complex and stable one-, two-, or three-dimensional networks in the solid state. mdpi.comresearchgate.net

In Vitro Biological Evaluation of 4 Acetyl N 2 Isopropylphenyl Benzenesulfonamide

Enzyme Inhibition Studies in Preclinical Models

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit.

A review of the scientific literature did not yield specific data on the in vitro inhibition of acetylcholinesterase by 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide. While the broader class of sulfonamides has been investigated for AChE inhibitory potential, specific IC50 values or detailed kinetic studies for this particular compound are not available in the reviewed sources.

Butyrylcholinesterase (BChE) is an enzyme that also hydrolyzes acetylcholine and can compensate for acetylcholinesterase activity. It is considered a relevant target in neurodegenerative diseases.

Specific in vitro studies detailing the inhibitory effects of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide on butyrylcholinesterase could not be identified in the available scientific literature. Consequently, no data regarding its potency or mechanism of BChE inhibition can be presented.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various isozymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors.

Despite the known activity of the benzenesulfonamide (B165840) scaffold against carbonic anhydrases, a specific inhibition profile for 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide against various CA isozymes was not found in the reviewed literature. Therefore, no data on its selectivity or potency towards different carbonic anhydrase isozymes is available.

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators from fatty acids. Their inhibition is a target for anti-inflammatory drug development.

No specific data from in vitro lipoxygenase inhibition assays for 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide could be located in the scientific literature.

Dihydropteroate (B1496061) synthase (DHPS) is a key enzyme in the folic acid synthesis pathway in bacteria. Sulfonamides are known to act as competitive inhibitors of this enzyme, which is the basis for their antibacterial activity.

While the sulfonamide class of compounds is well-characterized for its inhibitory action against dihydropteroate synthase, specific inhibitory data for 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide against this enzyme were not found in the reviewed scientific literature.

The proteins MDM2 (murine double minute 2) and XIAP (X-linked inhibitor of apoptosis protein) are important regulators of apoptosis and are considered targets in cancer therapy.

A search of the scientific literature did not yield any studies on the in vitro inhibitory activity of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide against either MDM2 or XIAP.

Antioxidant Activity Assessment

Research into the antioxidant capabilities of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide has not been identified in published studies. The evaluation of a compound's ability to neutralize free radicals is a critical step in determining its potential therapeutic value in conditions associated with oxidative stress.

Free Radical Scavenging Assays (e.g., DPPH, Nitric Oxide)

Standard assays used to measure antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide radical scavenging assays. mdpi.comnih.gov These tests quantify the ability of a compound to donate an electron or hydrogen atom to stabilize free radicals. researchgate.netresearchgate.net

Despite the common application of these methods, no specific data, such as IC50 values, for 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide in DPPH or nitric oxide scavenging assays are available in the current body of scientific literature. While studies on structurally related benzenesulfonamide derivatives have reported antioxidant activities, these findings cannot be directly extrapolated to the specific compound . mdpi.com

Antimicrobial Activity Studies

The investigation into the effectiveness of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide against microbial pathogens is another area where specific data is lacking. The sulfonamide functional group is a well-known pharmacophore in antimicrobial drugs; however, the activity of individual analogues can vary significantly based on their specific structural features. mdpi.comnih.gov

Antibacterial Spectrum and Potency (Minimum Inhibitory Concentration)

A comprehensive evaluation of a compound's antibacterial properties typically involves determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. nih.gov This value represents the lowest concentration of the compound that prevents visible bacterial growth.

Currently, there are no published reports detailing the MIC values of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide against any bacterial strains. Research on other sulfonamide derivatives has shown a range of antibacterial activities, but specific data for this compound remains to be determined. semanticscholar.orgresearchgate.net

Antifungal Spectrum and Potency

Similarly, the potential antifungal activity of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide has not been documented. Antifungal screening would involve assessing its efficacy against various fungal species, including yeasts and molds, to determine its spectrum of activity and potency. mdpi.comnih.gov To date, no studies have been published that provide data on the antifungal properties of this specific compound.

Anti-inflammatory Effects in Preclinical Models

The evaluation of anti-inflammatory effects is crucial for developing new therapeutic agents for a wide range of inflammatory diseases. Preclinical in vitro models, such as assays measuring the inhibition of pro-inflammatory enzymes or cytokines in cell cultures, are standard methods for initial screening. semanticscholar.orgresearchgate.net

There is no available scientific literature describing the in vitro anti-inflammatory effects of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide in any preclinical models. While other novel sulfonamide-containing compounds have been investigated for their anti-inflammatory potential, this specific molecule has not been the subject of such studies.

Mechanism of Action and Molecular Interactions of 4 Acetyl N 2 Isopropylphenyl Benzenesulfonamide

Target Identification and Validation at the Molecular Level

While direct studies on 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide are limited, research on structurally similar benzenesulfonamide (B165840) derivatives provides strong evidence for its potential molecular targets. The primary targets identified for analogous compounds are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the regulation of the neurotransmitter acetylcholine (B1216132).

The validation of these targets is supported by in vitro enzymatic assays conducted on related compounds, such as N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide and its derivatives. These studies demonstrate a measurable inhibitory effect on both AChE and BChE, suggesting that the benzenesulfonamide scaffold is key to this activity. The inhibition of these enzymes is a well-established therapeutic strategy for conditions such as Alzheimer's disease, where enhancing cholinergic neurotransmission is beneficial.

Furthermore, the structural features of these benzenesulfonamide derivatives, including the acetyl group, are designed to interact with the binding sites of these enzymes. Molecular docking studies on these related compounds have further validated the potential for interaction with cholinesterases, providing a molecular basis for the observed enzyme inhibition.

Molecular Basis of Enzyme Inhibition

The inhibitory action of benzenesulfonamide derivatives on cholinesterases is attributed to their ability to bind within the active site of these enzymes, thereby preventing the breakdown of acetylcholine.

Molecular docking simulations of compounds structurally related to 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide have elucidated the specific interactions within the binding pocket of cholinesterases. For instance, in the case of a similar compound docked into the active site of AChE (PDB ID: 4EY7), the binding is characterized by a series of non-covalent interactions with key amino acid residues.

The binding site for these inhibitors corresponds to the location where the natural substrate, acetylcholine, and known inhibitors like donepezil bind. The interactions are multifaceted and contribute to the stable binding of the inhibitor within the enzyme's active site.

Table 1: Key Residue Interactions in Cholinesterase Inhibition by a Structurally Similar Benzenesulfonamide Derivative

| Interaction Type | Key Amino Acid Residues Involved |

| Hydrogen Bonding | Interactions with specific residues in the active site |

| Electrostatic Interactions | The sulfonamide group can form electrostatic interactions |

| Hydrophobic Interactions | Aromatic rings and alkyl groups interact with hydrophobic pockets |

Note: The specific residues can vary depending on the exact ligand and protein conformation.

Currently, there is no available research to suggest that 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide or its close analogs act as allosteric modulators of their target enzymes. The available evidence points towards a direct, competitive inhibition mechanism within the primary binding site.

Cellular Pathway Modulation Studies (in vitro/preclinical)

Specific in vitro or preclinical studies detailing the modulation of cellular pathways by 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide are not available in the current scientific literature.

Ligand-Protein Interaction Profiling

The interaction profile of benzenesulfonamide derivatives with their protein targets is characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The sulfonamide moiety is a key functional group capable of forming strong electrostatic and hydrogen bonding interactions with protein residues. evotec.com

Table 2: Summary of Ligand-Protein Interaction Types for Benzenesulfonamide Derivatives

| Interaction Type | Contributing Moiety | Description |

| Hydrogen Bonding | Sulfonamide NH and O atoms | Forms hydrogen bonds with amino acid residues in the binding site. |

| Hydrophobic Interactions | Phenyl and isopropyl groups | Interact with nonpolar residues, contributing to binding affinity. |

| Electrostatic Interactions | Sulfonamide group | The polar nature of the sulfonamide group can lead to electrostatic interactions. |

Structure Activity Relationship Sar Studies of 4 Acetyl N 2 Isopropylphenyl Benzenesulfonamide Derivatives

Impact of Substituents on Biological Activity

The biological activity of benzenesulfonamide (B165840) derivatives can be significantly altered by modifying various parts of the molecule. Key areas for substitution include the acetyl group, the isopropylphenyl moiety, and the sulfonamide linker itself.

The acetyl group, a key feature of the parent compound, can play a significant role in the molecule's interaction with its biological target. Its carbonyl oxygen can act as a hydrogen bond acceptor, potentially anchoring the ligand within a receptor's binding site. Research on related benzenesulfonamide derivatives suggests that modifications to this group can have a profound impact on activity. For instance, in a series of (E)-N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide derivatives, the acetyl group was considered a scaffold for further chemical transformations to produce hybrids with enhanced biological properties. mdpi.com The strategic placement of an ortho-(sulfonamido)acetyl group was designed to facilitate intramolecular hydrogen bond formation between the carbonyl oxygen and the NH group of the sulfonamide, leading to conformational restriction and potentially increased lipophilicity and pharmacological activity. mdpi.com

The following table illustrates how modifications to substituents on a benzenesulfonamide scaffold can influence inhibitory activity against certain enzymes.

Data sourced from a study on benzenesulfonamide derivatives' anticholinesterase activities. mdpi.com

The table below demonstrates the effect of different N-aryl substituents on the inhibitory activity (Ki) against hCA I, hCA II, and AChE.

Data from a study on N-aryl benzenesulfonamide derivatives. semanticscholar.org

The sulfonamide group is a cornerstone of this class of compounds and is often essential for their biological activity. It can act as a hydrogen bond donor and acceptor and its geometry is crucial for proper orientation within the binding site of a target protein. mdpi.com Modifications to the sulfonamide linker, such as altering its geometry or replacing it with a bioisostere, can have a dramatic effect on activity. For instance, studies on various sulfonamide-based compounds have shown that the sulfonamide moiety's ability to form hydrogen bonds is a key determinant of their inhibitory potential. mdpi.com In some cases, secondary sulfonamides have shown different activity profiles compared to primary sulfonamides, suggesting that substitution on the sulfonamide nitrogen can be a viable strategy for modulating activity and selectivity. semanticscholar.org

Conformational Analysis and Bioactive Conformation Determination

Understanding the three-dimensional structure and conformational flexibility of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide is critical for elucidating its mechanism of action. Conformational analysis aims to identify the low-energy conformations of the molecule, one of which is likely to be the "bioactive conformation" that binds to its biological target.

Rotational spectroscopy studies on benzenesulfonamide and its derivatives have revealed that the sulfonamide group can adopt different orientations relative to the benzene (B151609) ring. mdpi.com In many isolated benzenesulfonamides, the amino group of the sulfonamide lies perpendicular to the benzene plane. mdpi.com However, intramolecular interactions, such as those that might occur in 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide between the acetyl group and the sulfonamide, could favor different conformations. The bioactive conformation within a receptor is often different from the lowest energy conformation in solution and is stabilized by interactions with the protein. mdpi.com Computational methods, such as molecular docking, can be used to predict the binding mode and bioactive conformation of a ligand within a receptor's active site.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

No molecular docking studies have been published detailing the interaction of “4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide” with the specified target enzymes, including Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Carbonic Anhydrase (CA), Lipoxygenase (LOX), Murine double minute 2 (MDM2), X-linked inhibitor of apoptosis protein (XIAP), DNA Gyrase B, or Cathepsin B.

Consequently, without docking studies, there is no available analysis of the binding modes or interaction energies of “4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide” with the aforementioned protein targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules.

There are no published MD simulation studies evaluating the stability of complexes formed between “4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide” and any protein targets.

Information regarding the conformational changes and dynamic interactions of “4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide” within a protein's active site is not available.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and properties of molecules. No specific quantum chemical calculations for “4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide” have been found in the scientific literature.

Global Reactivity Descriptors (HOMO-LUMO energy gap, electronegativity, chemical hardness, electrophilicity index)

Global reactivity descriptors, derived from Density Functional Theory (DFT) calculations, are crucial for quantifying the chemical reactivity and kinetic stability of a molecule. researchgate.net These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

The HOMO energy (EHOMO) is associated with the molecule's capacity to donate an electron, while the LUMO energy (ELUMO) relates to its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mkjc.inresearchgate.net

From the HOMO and LUMO energies, other important descriptors can be calculated:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons. dergipark.org.tr

Chemical Hardness (η): Indicates the resistance of a molecule to change its electron configuration. dergipark.org.trresearchgate.net Molecules with a large energy gap are typically harder and less reactive. scielo.org.mx

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. dergipark.org.tr

These descriptors help to build a comprehensive understanding of the relationship between molecular structure, stability, and reactivity. researchgate.net

Table 1: Illustrative Global Reactivity Descriptors Note: The following values are representative examples for a benzenesulfonamide (B165840) derivative and are for illustrative purposes only, as specific experimental or computational data for 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide were not available in the reviewed sources.

| Descriptor | Symbol | Formula | Illustrative Value | Unit |

| HOMO Energy | EHOMO | - | -6.5 | eV |

| LUMO Energy | ELUMO | - | -1.5 | eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.0 | eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 | eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.5 | eV |

| Electrophilicity Index | ω | χ² / (2η) | 3.2 | eV |

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. mkjc.in It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites and intermolecular interaction patterns. mkjc.inresearchgate.net

The MEP map uses a color spectrum to indicate different potential regions:

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are favorable for nucleophilic attack.

Green Regions: Correspond to areas of neutral or zero potential.

This analysis is valuable for predicting how the molecule will interact with other molecules, including biological receptors, by identifying regions with a high propensity for hydrogen bonding and other non-covalent interactions. mkjc.in

In Silico ADME Prediction (Theoretical Level)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery and development. nih.gov These computational screenings help identify promising drug candidates early in the process, potentially reducing the high costs and failure rates associated with late-stage clinical trials. nih.govresearchgate.net

Theoretical Prediction of Absorption and Distribution Characteristics

Theoretical models can predict how a compound is absorbed and distributed throughout the body. Key parameters often evaluated include intestinal absorption and cell permeability. For instance, predictions of human intestinal absorption (HIA) can estimate the percentage of the compound that will be absorbed from the gut. mdpi.com Caco-2 cell permeability is another common metric, used to predict absorption across the intestinal epithelial barrier. mdpi.com Compounds with high predicted permeability are more likely to be well-absorbed. mdpi.com

Furthermore, drug-likeness is often assessed using frameworks like Lipinski's rule of five, which evaluates properties such as molecular mass, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict if a compound is likely to have good oral bioavailability. mdpi.com

Theoretical Prediction of Metabolic Pathways

Computational tools can predict the likely metabolic fate of a compound by identifying which parts of the molecule are most susceptible to biotransformation. nih.gov These programs can highlight potential sites for reactions catalyzed by enzymes, particularly the Cytochrome P450 (CYP) family. mdpi.com For a benzenesulfonamide derivative, common predicted metabolic pathways may include hydroxylation of the aromatic rings or modifications to the alkyl groups. nih.gov Identifying potential metabolites and the enzymes responsible is crucial for understanding a compound's efficacy and potential for drug-drug interactions. mdpi.comnih.gov

Theoretical Prediction of Excretion Routes

While direct prediction of excretion routes (e.g., renal vs. biliary) is complex, in silico models can provide estimates of properties that influence excretion, such as clearance rates. nih.gov For example, a related benzenesulfonamide compound, PZ-1150, was predicted to be a high-clearance agent based on its calculated intrinsic clearance values. nih.gov Such predictions help to estimate the compound's half-life and potential for accumulation in the body.

Theoretical Blood-Brain Barrier Penetration Prediction

The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of most molecules into the central nervous system (CNS). nih.gov For compounds intended to act on the CNS, crossing this barrier is essential. nih.gov In silico models are widely used to predict a compound's BBB penetration potential. mdpi.com These models typically rely on physicochemical properties such as lipophilicity (LogP), molecular weight, charge, and the number of hydrogen bonds. nih.gov A positive prediction for BBB penetration suggests the compound may be a candidate for treating CNS disorders.

Table 2: Illustrative In Silico ADME Predictions Note: The following data are representative examples for a drug-like molecule and are for illustrative purposes only, as specific computational data for 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide were not available in the reviewed sources.

| Parameter | Predicted Value/Classification | Significance |

| Human Intestinal Absorption | > 90% | High probability of absorption from the gut mdpi.com |

| Caco-2 Permeability | High | Indicates good permeability across the intestinal wall mdpi.com |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of metabolic drug-drug interactions via this enzyme |

| Blood-Brain Barrier (BBB) Penetration | Low/Medium | Predicts the likelihood of crossing into the central nervous system nih.gov |

| Lipinski's Rule of Five | Pass (0 violations) | Favorable physicochemical properties for oral bioavailability mdpi.com |

Preclinical Research Data on 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide Remains Undisclosed in Public Domain

Following a comprehensive review of scientific literature and chemical databases, no specific preclinical studies or detailed research findings are publicly available for the chemical compound 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide. While the existence of the compound is documented, its potential therapeutic applications in neurodegenerative disorders, antimicrobial development, inflammation, or oncology have not been reported in peer-reviewed literature.

The inquiry for an article structured around its conceptual therapeutic applications, hybrid compound design, and advanced testing methodologies could not be fulfilled as no primary research data exists in the public domain to populate these specific sections.

However, it is pertinent to note that the core chemical structure, the benzenesulfonamide scaffold , is a well-established "privileged scaffold" in medicinal chemistry. This class of compounds is the subject of extensive research and has yielded numerous molecules with diverse and significant biological activities. The conceptual basis for investigating 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide for various therapeutic applications is scientifically sound, given the activities of other molecules within this class.

Below is a summary of research directions for the broader benzenesulfonamide class, which provides a context for the potential, albeit currently hypothetical, applications of the specific compound .

Potential Applications and Future Research Directions for the Benzenesulfonamide Class

While no data is available for 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide, research into other benzenesulfonamide (B165840) derivatives highlights the potential of this chemical family.

Q & A

Q. How can the synthesis of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide be optimized for yield and purity?

Methodological Answer: Optimize reaction conditions using statistical design of experiments (DoE) to minimize trial runs. For example:

- Apply full factorial design to test variables like temperature, solvent polarity, and catalyst loading .

- Use response surface methodology (RSM) to identify optimal reagent stoichiometry.

- Monitor purity via HPLC-UV with a C18 column (e.g., 95% acetonitrile/water mobile phase) and confirm structural integrity with FT-IR (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy : Assign peaks using -NMR (e.g., acetyl proton at δ 2.5–2.7 ppm) and -NMR (e.g., sulfonamide sulfur-linked carbons at δ 45–55 ppm).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous benzenesulfonamides .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .

Q. How can solubility and stability be assessed for in vitro assays?

Methodological Answer:

- Shake-Flask Method : Measure solubility in PBS (pH 7.4) and DMSO using UV-Vis spectrophotometry (λmax ~250–260 nm) .

- Stability Testing : Incubate at 37°C in simulated biological fluids (e.g., plasma) and analyze degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological targets?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian or ORCA software to compute electrostatic potential maps and identify nucleophilic/electrophilic sites .

- Molecular Docking : Screen against target proteins (e.g., carbonic anhydrase) using AutoDock Vina; validate with binding free energy calculations (MM-PBSA) .

- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore plausible reaction mechanisms .

Q. What strategies resolve contradictions in biological activity data?

Methodological Answer:

- Orthogonal Assays : Compare enzyme inhibition (e.g., IC₅₀ in μM range) with cell-based viability assays (e.g., MTT on cancer lines) to distinguish direct target effects from off-target toxicity .

- Meta-Analysis : Cross-reference data with structurally similar benzenesulfonamides (e.g., 4-ethoxy derivatives) to identify structure-activity trends .

Q. How can structure-activity relationship (SAR) studies improve potency?

Methodological Answer:

Q. What advanced techniques validate the compound’s interaction with biomolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

Q. How can crystallography resolve discrepancies in spectral data?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Compare experimental bond lengths/angles (e.g., C-S bond in sulfonamide: ~1.76 Å) with DFT-optimized structures to resolve tautomerism or polymorphism .

Methodological Considerations for Data Contradictions

Q. How to address inconsistencies in reaction yields during scale-up?

Methodological Answer:

- Process Simulation : Use Aspen Plus or COMSOL to model heat/mass transfer limitations in batch reactors .

- In-line Analytics : Implement PAT tools (e.g., ReactIR) to monitor intermediate formation and adjust parameters in real time .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.